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Compound of Interest

Compound Name: 15(R)-PTA2

Cat. No.: B15548891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from

arachidonic acid, playing a significant role in a variety of physiological and pathological

processes. It is primarily synthesized through the action of aspirin-acetylated cyclooxygenase-2

(COX-2) or by microsomal cytochrome P450 enzymes. As a stereoisomer of the more

extensively studied 15(S)-HETE, 15(R)-HETE serves as a precursor to epi-lipoxins, which are

specialized pro-resolving mediators. Notably, both 15(R)-HETE and 15(S)-HETE are agonists

of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor

that regulates gene expression involved in lipid metabolism, inflammation, and cell proliferation.

These application notes provide a comprehensive guide to utilizing 15(R)-HETE in cell culture

experiments, including detailed protocols, quantitative data, and signaling pathway diagrams.
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Property Value

Molecular Formula C₂₀H₃₂O₃

Molecular Weight 320.5 g/mol

Appearance A solution in ethanol

Storage Store at -20°C or -80°C

Stability
Prone to degradation in aqueous solutions.

Prepare fresh dilutions for each experiment.

Exemplary Concentrations and Incubation Times for
HETE Isomers in Cell Culture
Data for 15(R)-HETE is limited. The concentrations and incubation times for its stereoisomer,

15(S)-HETE, can serve as a starting point for experimental optimization, particularly given their

similar potency as PPARβ/δ agonists.
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Isomer Cell Type
Concentrati
on Range

Incubation
Time

Observed
Effect

Reference

15(R)-HETE NIH3T3 cells 1 - 10 µM 3 hours

Induction of

Angptl4 gene

expression

[1][2]

15(S)-HETE

Human

Retinal

Microvessel

Endothelial

Cells

10⁻⁷ M Not specified

42% increase

in cell

migration

[3]

15(S)-HETE

Rat

Basophilic

Leukemia

(RBL-1) cells

IC₅₀ = 7.7 µM Not specified

Inhibition of

5-

lipoxygenase

[4]

15(S)-HETE

Human

Umbilical

Vein

Endothelial

Cells

(HUVECs)

0.1, 1, 10 µM 24 hours

Increased

PPARγ

transcriptiona

l activity

15(S)-HETE

Human

Bronchial

Epithelial

Cells

30 µM (from

arachidonic

acid)

1-2 hours
Release of

15-HETE
[5]

15-oxo-ETE THP-1 cells 25 - 50 µM 6 hours

Significant

increase in

HO-1

expression

[6][7]

15-oxo-ETE THP-1 cells 25 µM 6 hours

Inhibition of

LPS-induced

TNFα, IL-6,

and IL-1β

expression

[6][7]
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Quantitative Effect of 15(R)-HETE on Gene Expression

Cell Line
Concentrati
on of 15(R)-
HETE

Incubation
Time

Target Gene

Fold
Induction
(relative to
vehicle)

Reference

NIH3T3 1 µM 3 hours Angptl4 ~1.8 [1]

NIH3T3 5 µM 3 hours Angptl4 ~3.4 [1]

HaCaT 1 µM 3 hours Angptl4 ~3.1 [1]

HaCaT 5 µM 3 hours Angptl4 ~16 [1]

WPMY-1 5 µM 3 hours Angptl4 ~5.1 [1]

Experimental Protocols
Protocol 1: Preparation of 15(R)-HETE Stock and
Working Solutions
Materials:

15(R)-HETE (typically supplied in ethanol)

Anhydrous ethanol, DMSO, or dimethylformamide (DMF)

Sterile cell culture medium

Sterile, amber glass vials with Teflon-lined caps

Calibrated micropipettes

Procedure:

Reconstitution and Stock Solution Preparation:

15(R)-HETE is usually provided as a solution in an organic solvent. If you need to prepare

a stock solution of a specific concentration, it can be further diluted in an organic solvent

such as ethanol, DMSO, or DMF.
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For example, to prepare a 10 mM stock solution from a 1 mg/ml solution in ethanol

(Molecular Weight = 320.5 g/mol ), you would perform the necessary calculations to

achieve the desired molarity.

Store the stock solution at -20°C or -80°C in a tightly sealed amber glass vial to prevent

solvent evaporation and degradation from light and oxidation.

Preparation of Working Solutions:

On the day of the experiment, thaw the stock solution on ice.

Prepare intermediate dilutions of the stock solution in sterile cell culture medium to

improve accuracy. For example, to make a 100 µM working solution from a 10 mM stock,

dilute the stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of cell culture medium).

Prepare the final working solutions by further diluting the intermediate solution into the

final volume of cell culture medium required for your experiment.

Crucially, the final concentration of the organic solvent in the cell culture medium should

be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Always include a vehicle control in your experiments, which consists of the same final

concentration of the organic solvent in the cell culture medium without 15(R)-HETE.

Use the prepared working solutions immediately, as 15(R)-HETE has limited stability in

aqueous solutions.

Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of 15(R)-HETE on cell proliferation and viability.

Materials:

Cells of interest

96-well plates

Complete cell culture medium
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15(R)-HETE working solutions

Vehicle control

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight to allow for cell attachment.

Treatment: Remove the medium and replace it with 100 µL of medium containing various

concentrations of 15(R)-HETE or the vehicle control. Include untreated cells as a negative

control.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing

viable cells to metabolize the MTT into formazan crystals.

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan

crystals.

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Analysis: Compare the absorbance of the 15(R)-HETE-treated wells to the vehicle control to

determine the effect on cell viability.

Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol measures the chemotactic effect of 15(R)-HETE on cell migration.

Materials:
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Cells of interest

Transwell inserts (e.g., 8 µm pore size)

24-well companion plates

Serum-free and complete cell culture medium

15(R)-HETE working solutions

Vehicle control

Cotton swabs

Fixing solution (e.g., methanol)

Staining solution (e.g., Crystal Violet)

Microscope

Procedure:

Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for several hours

before the assay to reduce basal migration.

Assay Setup: Add medium containing different concentrations of 15(R)-HETE

(chemoattractant) or vehicle control to the lower wells of the 24-well plate. Place the

Transwell inserts into the wells. Add the cell suspension in serum-free medium to the upper

chamber of each insert.

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation

(e.g., 4-24 hours), depending on the cell type.

Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton

swab to gently wipe the inside of the insert to remove non-migrated cells.

Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with a

fixing solution, and then stain them with a staining solution.
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Data Acquisition: Count the number of migrated cells in several random fields of view under

a microscope.

Analysis: Compare the number of migrated cells in the 15(R)-HETE-treated wells to the

vehicle control.

Protocol 4: Western Blot Analysis of Protein
Expression/Phosphorylation
This protocol can be used to investigate the effect of 15(R)-HETE on the expression or

phosphorylation of proteins in a signaling pathway.

Materials:

Cells of interest

6-well plates or 10 cm dishes

15(R)-HETE working solutions

Vehicle control

Ice-cold PBS

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary and HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Procedure:

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with

15(R)-HETE or vehicle control for the desired time (e.g., 5, 15, 30, 60 minutes for

phosphorylation events, or longer for protein expression changes).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples,

prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE.

Western Blotting: Transfer the separated proteins to a PVDF membrane.

Immunodetection: Block the membrane and then incubate with primary antibodies against

the protein of interest (and its phosphorylated form, if applicable), followed by incubation with

an HRP-conjugated secondary antibody.

Data Acquisition: Visualize the protein bands using a chemiluminescent substrate and an

imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).
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Caption: Signaling pathway of 15(R)-HETE via PPARβ/δ activation.
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Caption: General experimental workflow for cell-based assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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